molecular formula C14H14FNO4S2 B2931038 METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE CAS No. 892283-09-9

METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE

Cat. No.: B2931038
CAS No.: 892283-09-9
M. Wt: 343.39
InChI Key: HUPHQFNMEWIWAA-UHFFFAOYSA-N
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Description

METHYL 3-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE is a thiophene-2-carboxylate derivative featuring a methanesulfonamido substituent at the 3-position of the thiophene ring. The sulfonamide group is further functionalized with a 4-fluorobenzyl moiety.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S2/c1-20-14(17)13-12(7-8-21-13)16(22(2,18)19)9-10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPHQFNMEWIWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Scientific Research Applications

Comparison with Similar Compounds

Compound A : N′-[(1E)-(4-FLUOROPHENYL)METHYLIDENE]THIOPHENE-2-CARBOHYDRAZIDE

  • Structure : Thiophene-2-carbohydrazide with a 4-fluorophenylidene group.
  • Key Differences : Replaces the methanesulfonamido group with a carbohydrazide.

Compound B : METHYL 3-(4-CHLORO-2-NITROPHENOXY)THIOPHENE-2-CARBOXYLATE

  • Structure: Thiophene-2-carboxylate with a 4-chloro-2-nitrophenoxy substituent.
  • Key Differences: Substitutes the sulfonamido group with a nitro- and chloro-substituted phenoxy chain.

Compound C : Thiophene Fentanyl Hydrochloride

  • Structure : Opioid derivative with a thiophene-2-carbonyl group linked to a piperidine ring.
  • Key Differences : Entirely distinct pharmacophore (opioid backbone) but shares a thiophene ring.
  • Implications : Highlights how thiophene rings are versatile scaffolds but require specific substituents for targeted bioactivity.

Table 1: Comparative Properties of Thiophene Derivatives

Compound Molecular Formula Key Substituent Potential Bioactivity
Target Compound C₁₄H₁₃FNO₄S₂ N-(4-Fluorobenzyl)methanesulfonamido Likely protease/membrane receptor modulation (inferred)
Compound A C₁₂H₁₀FN₃O₂S 4-Fluorophenylidene carbohydrazide Antimicrobial, anticancer
Compound B C₁₂H₉ClN₂O₅S 4-Chloro-2-nitrophenoxy Intermediate for agrochemicals

Notes:

  • The target compound’s fluorobenzyl group may enhance lipophilicity compared to Compound A’s polar carbohydrazide, affecting membrane permeability .
  • Safety data for Compound B indicate high toxicity (GHS warnings), suggesting nitro groups require careful handling .

Biological Activity

Methyl 3-{N-[(4-fluorophenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its therapeutic potential, mechanisms of action, and relevant research findings.

Biological Activity Overview

Thiophene derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring contributes to these activities through various mechanisms.

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often evaluated using disk diffusion methods, comparing the results against standard antibiotics like amoxicillin.

CompoundActivity TypeTarget BacteriaReference
4,5-Diaryl thiophene-2-carboxylic acidAntibacterialBacillus subtilis, Staphylococcus aureus, E. coli, Salmonella typhi
This compoundAntimicrobial (expected)Various strains (specifics needed)Current Study

Anticancer Activity

Thiophene derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that some thiophene compounds can inhibit cancer cell proliferation. For example, this compound may interact with specific cellular pathways involved in tumor growth.

Case Studies

  • Inhibition of PC-3 Cell Line : A study evaluating various thiophene derivatives reported promising anticancer activity against the PC-3 prostate cancer cell line. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
  • GSK-3β Inhibition : Compounds structurally related to this compound have shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. The IC50 values for these compounds ranged significantly, indicating variable potency across different analogs .

Anti-inflammatory Activity

Thiophene derivatives have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production. The specific compound may inhibit nitric oxide production and pro-inflammatory cytokines in models of inflammation .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory processes or cancer progression.
  • Cellular Pathway Modulation : By interacting with key signaling pathways, such as those involving GSK-3β or NF-kB, the compound can alter cellular responses leading to reduced inflammation or tumor growth.
  • Antioxidant Properties : Some thiophene derivatives exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases.

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